

Application Notes and Protocols for DOPE-mPEG 5000 in Targeted Cancer Therapy

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Compound of Interest

Compound Name: DOPE-mPEG (MW 5000)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000) in the development of targeted nanomedicines for cancer therapy. Detailed protocols for the preparation and characterization of DOPE-mPEG 5000-containing nanoparticles are also included.

Introduction

DOPE-mPEG 5000 is a phospholipid-polyethylene glycol conjugate that is widely utilized in the formulation of liposomes and other nanoparticles for drug delivery.^[1] The DOPE component serves as a lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer, while the hydrophilic mPEG 5000 chain extends from the nanoparticle surface. This PEGylated "stealth" coating provides several key advantages in the context of cancer therapy:

- **Prolonged Circulation Half-Life:** The PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This results in a longer circulation time, allowing for greater accumulation of the nanoparticles in tumor tissues.

- **Enhanced Permeability and Retention (EPR) Effect:** The prolonged circulation and small size of the nanoparticles (typically < 200 nm) facilitate their passive accumulation in solid tumors through the leaky vasculature and impaired lymphatic drainage characteristic of the tumor microenvironment.
- **Reduced Immunogenicity:** The PEG coating can reduce the immunogenicity of the nanocarrier, minimizing the risk of adverse immune reactions.
- **Platform for Active Targeting:** The distal end of the PEG chain can be functionalized with various targeting ligands, such as antibodies, peptides, or small molecules, to enable active targeting of cancer cells that overexpress specific receptors.[2]

These properties make DOPE-mPEG 5000 a critical component in the design of sophisticated drug delivery systems for a variety of anticancer agents, including chemotherapeutics like paclitaxel and doxorubicin.

Applications in Targeted Cancer Therapy

DOPE-mPEG 5000-formulated nanoparticles can be employed in both passive and active targeting strategies for cancer therapy.

Passive Targeting via the EPR Effect

The primary mechanism for tumor accumulation of nanoparticles formulated with DOPE-mPEG 5000 is the EPR effect. The leaky blood vessels in tumors, with pore sizes ranging from 100 to 800 nm, allow for the extravasation of nanoparticles into the tumor interstitium.[3] The poor lymphatic drainage in tumors further contributes to their retention. This passive targeting strategy is applicable to a broad range of solid tumors.

Active Targeting of Cancer Cells

To enhance specificity and cellular uptake, DOPE-mPEG 5000 can be functionalized with targeting ligands that bind to receptors overexpressed on the surface of cancer cells.[4] This approach, known as active targeting, can lead to increased intracellular drug concentrations and improved therapeutic efficacy.[5]

Commonly Targeted Receptors and Corresponding Ligands:

Target Receptor	Ligand Example	Cancer Types
Epidermal Growth Factor Receptor (EGFR)	Cetuximab, Heptapeptide	Breast, Ovarian, Lung Cancer[6]
Human Epidermal Growth Factor Receptor 2 (HER2)	Trastuzumab	Breast Cancer[7]
Transferrin Receptor	Transferrin	Various Cancers[8]
Folate Receptor	Folic Acid	Ovarian, Lung Cancer
Integrins (e.g., $\alpha\beta3$)	RGD Peptide	Melanoma, Glioblastoma

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing PEGylated nanoparticles for cancer drug delivery. It is important to note that direct comparisons should be made with caution, as formulations and experimental conditions vary between studies.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

Formulation Components (Excluding Drug)	Drug	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
DPPC, Cholesterol, DSPE-PEG2000	Paclitaxel	137.93 ± 1.22	-	-	[9]
PLGA, Poloxamer 407, SLS	Paclitaxel	180 ± 1.22 to 408 ± 11.27	-	-	[7]
Eudragit RLPO	Paclitaxel	124 to 204	< 0.5	-	[10]
PLGA-TPGS	Doxorubicin	-	-	-	[11]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; PLGA: Poly(lactic-co-glycolic acid); SLS: Sodium lauryl sulfate; TPGS: D- α -tocopheryl polyethylene glycol 1000 succinate.

Table 2: Drug Loading and Encapsulation Efficiency

Formulation Components	Drug	Drug Loading (%)	Encapsulation Efficiency (%)	Reference
DPPC, Cholesterol, DSPE-PEG2000	Paclitaxel	-	88.07 ± 1.25	[9]
Eudragit RLPO	Paclitaxel	-	57.51 to 86.12	[10]
PLGA, Poloxamer 407, SLS	Paclitaxel	-	-	[7]
Weak Acid Drug Derivatives in Liposomes	Cabazitaxel	-	80 - 96	[12]

Table 3: In Vivo Tumor Growth Inhibition

Nanoparticle Formulation	Drug	Cancer Model	Tumor Growth Inhibition	Reference
PEGylated BTM NPs	Paclitaxel	NCI/ADR-RES xenograft	Marked anticancer effect, tumor volume remained stable	[13]
DOX-HA-SPIONs	Doxorubicin	SKOV-3 ovarian tumor xenograft	Significant reduction in tumor growth, delayed development, and extended survival	[14]
PIHCA-Dox	Doxorubicin	X/myc transgenic murine model of HCC	Significantly enhanced antitumor efficacy compared to free doxorubicin	[15]
Doxorubicin-PLGA conjugates	Doxorubicin	HepG2 cell line	Increased uptake and controlled release	[16]

BTM NPs: Brij 78, Tween 80, and monoolein nanoparticles; DOX-HA-SPIONs: Doxorubicin-hyaluronan-superparamagnetic iron oxide nanoparticles; PIHCA-Dox: Doxorubicin-loaded polyisohexylcyanoacrylate nanoparticles; HCC: Hepatocellular carcinoma.

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 5000 Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.[17][18][19]

Materials:

- Primary phospholipid (e.g., DOPC or DPPC)
- Cholesterol
- DOPE-mPEG 5000
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 5000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask. The total lipid concentration will depend on the desired final concentration of the liposome suspension.
 - Attach the flask to a rotary evaporator.
 - Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (T_c) of the lipids (e.g., 40-50°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
 - Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:

- Add the hydration buffer, pre-warmed to a temperature above the T_c of the lipids, to the flask containing the lipid film.
- Agitate the flask by gentle rotation or vortexing to hydrate the lipid film and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.
- Extrusion:
 - Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
 - Transfer the MLV suspension to the extruder.
 - Force the suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
- Characterization:
 - Determine the particle size, PDI, and zeta potential of the liposomes using dynamic light scattering (DLS).[\[7\]](#)[\[20\]](#)
 - Visualize the liposome morphology using transmission electron microscopy (TEM).

Protocol 2: Drug Loading into Liposomes

Passive Loading (for hydrophobic drugs like paclitaxel):

- Incorporate the hydrophobic drug into the lipid mixture during the lipid film formation step (Protocol 1, step 1). The drug will be entrapped within the lipid bilayer of the liposomes upon hydration.

Active (Remote) Loading (for amphipathic weak bases like doxorubicin):

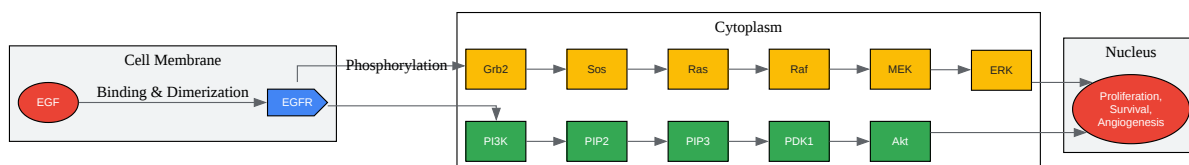
This method utilizes a transmembrane pH or ion gradient to drive the drug into the aqueous core of the liposomes.[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Prepare Liposomes with a Transmembrane Gradient:

- Prepare liposomes as described in Protocol 1, but use a hydration buffer that will establish the gradient. For a pH gradient, a low pH buffer (e.g., citrate buffer, pH 4.0) can be used for hydration.
- After extrusion, exchange the external buffer with a physiological pH buffer (e.g., PBS, pH 7.4) using dialysis or size exclusion chromatography. This creates a pH gradient with a lower internal pH.
- Drug Incubation:
 - Add the doxorubicin solution to the liposome suspension.
 - Incubate the mixture at a temperature above the lipid T_c (e.g., 60°C) for a specific time (e.g., 30-60 minutes) to allow the uncharged doxorubicin to cross the lipid bilayer and become protonated and trapped in the acidic core.
- Removal of Unencapsulated Drug:
 - Remove the free, unencapsulated drug by dialysis or size exclusion chromatography.
- Quantification of Encapsulation Efficiency:
 - Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).
 - Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
 - Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug used) x 100%.

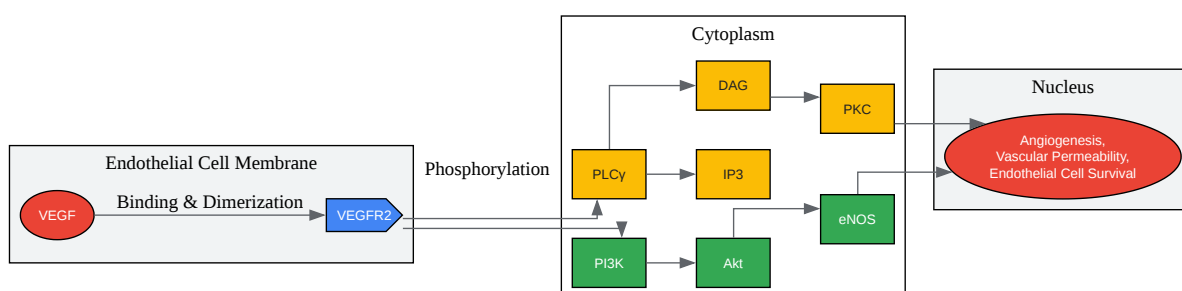
Visualizations

Signaling Pathways



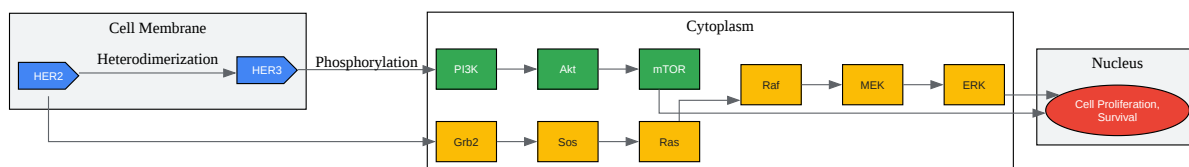
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Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.



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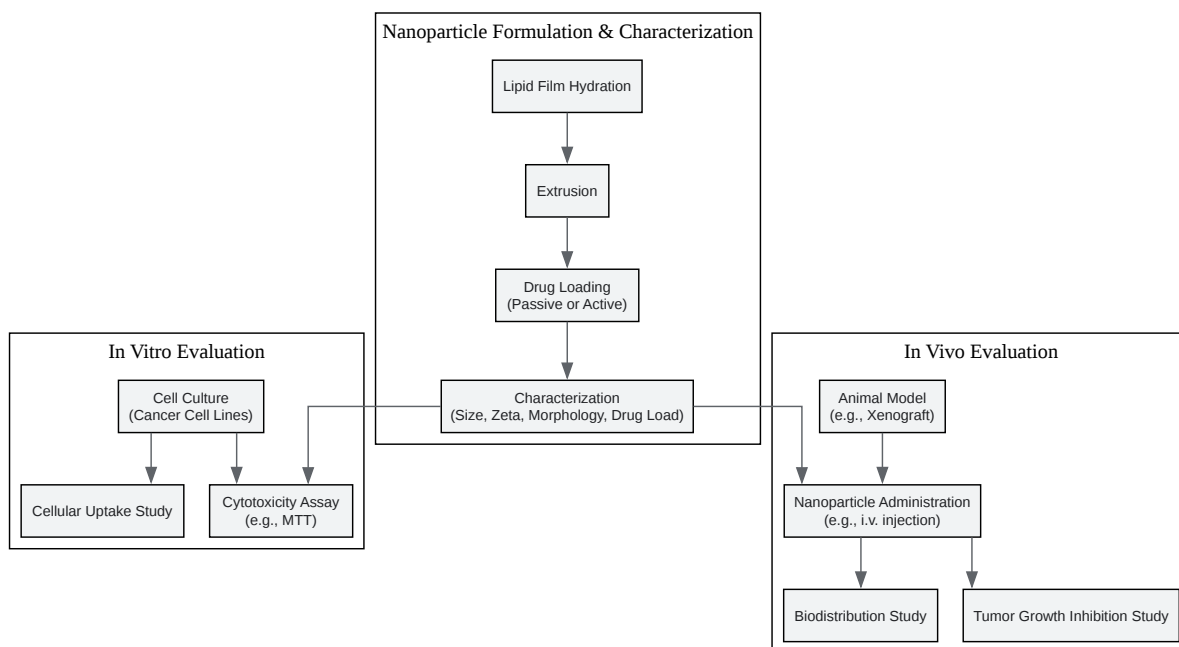
Caption: Vascular Endothelial Growth Factor (VEGF) signaling pathway.



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Caption: Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway.

Experimental Workflow



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Caption: Experimental workflow for developing nanoparticle-based cancer therapy.

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